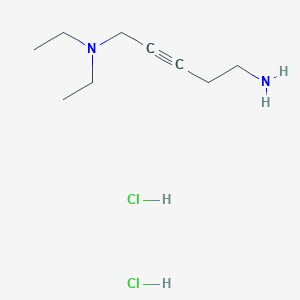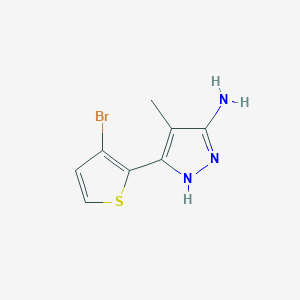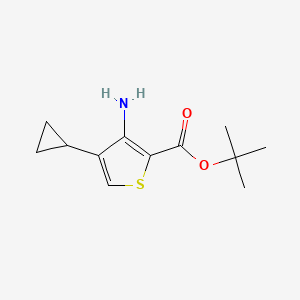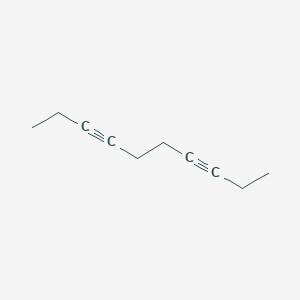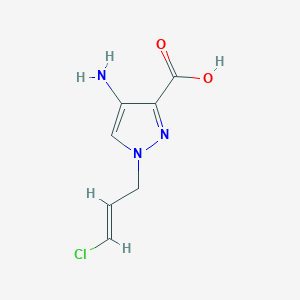
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, a chlorinated prop-2-en-1-yl side chain, and a pyrazole ring with a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, to form the pyrazole ring.
Introduction of the Chloroprop-2-en-1-yl Group: The chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an appropriate chlorinated alkene.
Amination: The amino group is introduced through a nucleophilic substitution or amination reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloroprop-2-en-1-yl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols, alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
作用機序
The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The chloroprop-2-en-1-yl group may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the chloroprop-2-en-1-yl group, making it less reactive in certain substitution reactions.
3-Chloroprop-2-en-1-yl-1H-pyrazole-4-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and biological activity.
4-Amino-1-(3-bromoprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the chloroprop-2-en-1-yl group in 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid provides unique reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new chemical entities with specific biological activities.
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(10-11)7(12)13/h1-2,4H,3,9H2,(H,12,13)/b2-1+ |
InChIキー |
ZXSJETORIPHUAR-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=NN1C/C=C/Cl)C(=O)O)N |
正規SMILES |
C1=C(C(=NN1CC=CCl)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


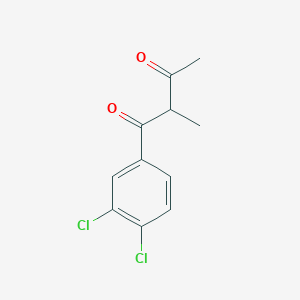
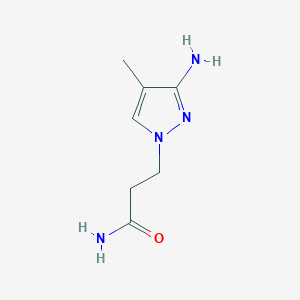
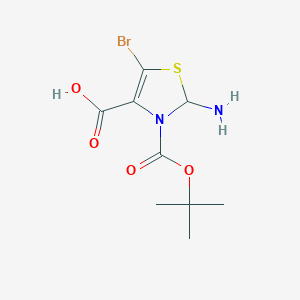
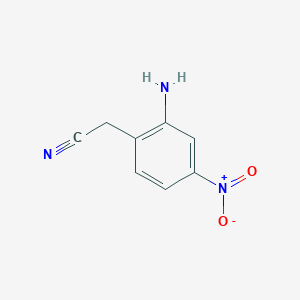



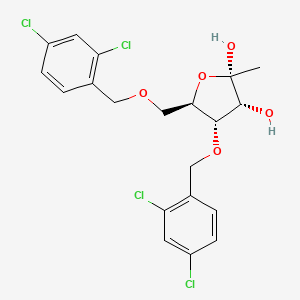
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
